Lipophilicity (XLogP3) Comparison: Target Compound vs. Oxolan-3-yloxy Analog (CAS 2034388-05-9)
The target compound (CAS 2034270-90-9) demonstrates a computed XLogP3 of 2.8, compared to an estimated XLogP3 of approximately 2.3 for the closest structural analog, N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 2034388-05-9) [1]. This difference of approximately +0.5 logP units is attributable to the additional methylene group in the oxan-4-ylmethoxy substituent versus the oxolan-3-yloxy substituent [1]. In kinase inhibitor medicinal chemistry, a ΔlogP of 0.5 units can significantly affect membrane permeability, with the higher logP of the target compound potentially enhancing passive cellular permeability while also potentially increasing off-target binding risk [2]. The target compound's XLogP3 of 2.8 falls within the optimal range (1–3) for oral drug-like molecules, whereas the oxolane analog approaches the lower boundary of this range, potentially limiting its membrane penetration in certain cell-based assay systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | CAS 2034388-05-9: XLogP3 ≈ 2.3 (estimated from structural difference of −CH2− group; ΔlogP contribution of aliphatic methylene ≈ +0.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Experimentally determined logP/logD values are not publicly available for either compound. |
Why This Matters
The 0.5 logP difference guides selection when optimizing cellular permeability vs. aqueous solubility in kinase inhibitor lead optimization.
- [1] PubChem Compound Summaries for CID 121017381 (target, XLogP3 = 2.8) and structural analog CAS 2034388-05-9 (estimated XLogP3 based on group contribution methodology). National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
